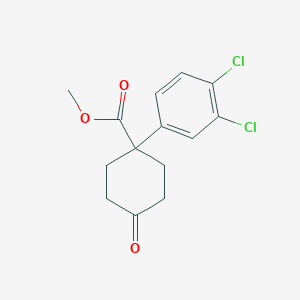

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

CAS No.: 1384264-84-9

Cat. No.: VC3323746

Molecular Formula: C14H14Cl2O3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384264-84-9 |

|---|---|

| Molecular Formula | C14H14Cl2O3 |

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C14H14Cl2O3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-11(15)12(16)8-9/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | CCJGDVJEDVTSDN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, with the CAS number 1384264-84-9, is a synthetic organic compound that has garnered significant attention in various scientific and industrial applications. This compound features a cyclohexanecarboxylate group attached to a 3,4-dichlorophenyl moiety, contributing to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate typically involves several key steps:

-

Formation of the Cyclohexanone Derivative: Cyclohexanone is synthesized through methods such as the oxidation of cyclohexanol.

-

Introduction of the Dichlorophenyl Group: A Friedel-Crafts acylation reaction introduces the dichlorophenyl group, using 3,4-dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

-

Esterification: The resulting product is esterified with methanol to form the final compound.

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity, often incorporating green chemistry principles to minimize waste and use environmentally friendly solvents.

Chemical Reactions and Analysis

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: Involving nucleophiles and electrophiles for different substitution patterns.

Common Products Formed:

-

Oxidation Products: Higher oxidation state derivatives.

-

Reduction Products: Reduced analogs with different functional groups.

-

Substitution Products: Substituted derivatives with various substituents.

Scientific Research Applications

This compound is utilized in several scientific fields:

-

Chemistry: As an intermediate in organic synthesis and a reagent in chemical reactions.

-

Biology: Studied for potential biological activity and interactions with biological molecules.

-

Medicine: Investigated for therapeutic potential in treating diseases.

-

Industry: Used in developing new materials and chemical products.

Biological Activities

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate exhibits potential biological activities, including:

-

Anticancer Activity: Derivatives show cytotoxic effects against human cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: Demonstrated in models of inflammation.

-

Antimicrobial Properties: Potential to inhibit bacterial growth.

Comparative Analysis of Biological Activities:

| Compound Name | Anticancer Activity | Anti-inflammatory | Antimicrobial |

|---|---|---|---|

| This Compound | Yes | Yes | Potentially |

| Methyl 1-(3-chlorophenyl)carbonylpiperidine | Moderate | Yes | Yes |

| Methyl N-(3,4-dichlorophenyl)-N-methoxycarbamate | Yes | Limited | No |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume